molecular formula C21H21N5OS B11049544 2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide

2-[(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl]-N-cyclohexyl-2-phenylacetamide

Cat. No.: B11049544
M. Wt: 391.5 g/mol
InChI Key: ZBWFDXBUGHMOHV-UHFFFAOYSA-N
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Description

2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-cyclohexyl-2-phenylacetamide is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a pyridine ring substituted with amino and cyano groups, a sulfanyl linkage, and a phenylacetamide moiety. Its intricate structure makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-cyclohexyl-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Ring:

    Sulfanyl Linkage Formation: The sulfanyl group is introduced by reacting the pyridine derivative with a thiol compound under controlled conditions.

    Acetamide Formation: The final step involves the coupling of the sulfanyl-pyridine intermediate with cyclohexylamine and phenylacetic acid to form the desired acetamide compound.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like crystallization and chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the cyano groups, converting them to primary amines.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like alkyl halides or aryl halides can be used under basic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-[(6-Amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-cyclohexyl-2-phenylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials with unique properties, such as electronic and photonic materials.

Mechanism of Action

The mechanism of action of 2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-cyclohexyl-2-phenylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of amino and cyano groups allows for hydrogen bonding and electrostatic interactions, while the sulfanyl group can participate in redox reactions. These interactions can influence various biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

  • 2-[(6-Amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,4-difluorophenyl)acetamide
  • 2-[(6-Amino-3,5-dicyano-4-phenyl-2-pyridinyl)sulfanyl]-N-(2,6-dichlorophenyl)acetamide

Comparison: Compared to its analogs, 2-[(6-amino-3,5-dicyano-2-pyridyl)sulfanyl]-N~1~-cyclohexyl-2-phenylacetamide exhibits unique properties due to the presence of the cyclohexyl and phenylacetamide groups. These groups can enhance the compound’s stability, solubility, and binding affinity to specific targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C21H21N5OS

Molecular Weight

391.5 g/mol

IUPAC Name

2-(6-amino-3,5-dicyanopyridin-2-yl)sulfanyl-N-cyclohexyl-2-phenylacetamide

InChI

InChI=1S/C21H21N5OS/c22-12-15-11-16(13-23)21(26-19(15)24)28-18(14-7-3-1-4-8-14)20(27)25-17-9-5-2-6-10-17/h1,3-4,7-8,11,17-18H,2,5-6,9-10H2,(H2,24,26)(H,25,27)

InChI Key

ZBWFDXBUGHMOHV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)C(C2=CC=CC=C2)SC3=C(C=C(C(=N3)N)C#N)C#N

Origin of Product

United States

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